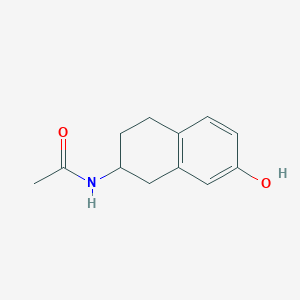

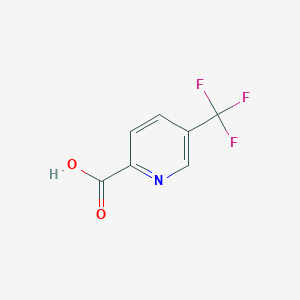

N-(1,2,3,4-Tetrahydro-7-hydroxy-2-naphthalenyl)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

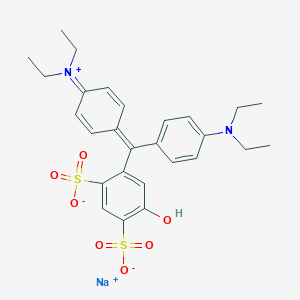

N-(1,2,3,4-Tetrahydro-7-hydroxy-2-naphthalenyl)acetamide is a chemical compound with potential biological activities. Its relevance spans various scientific fields, but this discussion will strictly adhere to its chemical synthesis, structural analysis, reactions, and properties without delving into its applications in drug development or associated pharmacological aspects.

Synthesis Analysis

The synthesis of similar acetamide derivatives involves multi-step chemical processes. For instance, synthesis of related compounds such as N-methyl-2-(4-acylpiperazin-1-yl)-N-[3-(naphthalene-1-yloxy)-3-(thiophen-2-yl)propyl]acetamide derivatives from N-methyl-3-(naphthalene-1-yloxy)-3-(thiophen-2-yl)propan-1-amine through N-chloroacetylation and N-alkylation demonstrates the complexity and creativity in synthesizing naphthalene-based acetamides (Yang Jing, 2010).

Molecular Structure Analysis

The molecular structure of acetamide derivatives, including N-(1,2,3,4-Tetrahydro-7-hydroxy-2-naphthalenyl)acetamide, often features planar naphthalene rings with substituents that influence their physical and chemical properties. For example, N-[2-(7-methoxy-1-naphthyl)ethyl]acetamide showcases a structure where the naphthalene ring is planar, and the methoxy substituent is staggered, indicative of the intricate molecular arrangements possible within similar compounds (B. Tinant et al., 1994).

Chemical Reactions and Properties

Naphthalene-based acetamides participate in various chemical reactions, showcasing a range of chemical properties. For instance, the reaction of naphthalene-2,3-diol and 4-aminoantipyrine in the presence of acetic acid results in acetylation and co-crystallization, revealing insights into their reactive nature (Abdullah M. Asiri et al., 2010).

Physical Properties Analysis

The physical properties of acetamide derivatives are significantly influenced by their molecular structure. For instance, compounds like N-[2-(7-methoxy-1-naphthyl)ethyl]acetamide have been analyzed for their crystallographic properties, revealing how substituent groups and molecular conformation affect melting points, solubility, and other physical characteristics (B. Tinant et al., 1994).

Chemical Properties Analysis

The chemical properties of N-(1,2,3,4-Tetrahydro-7-hydroxy-2-naphthalenyl)acetamide and similar compounds are characterized by their reactivity, stability, and interaction with other chemical entities. Synthesis and reaction studies provide a basis for understanding these properties, such as the synthesis of N-methyl-2-(4-acylpiperazin-1-yl)-N-[3-(naphthalene-1-yloxy)-3-(thiophen-2-yl)propyl]acetamide derivatives, which highlight the reactivity of the naphthalene moiety and its derivatives (Yang Jing, 2010).

科学的研究の応用

Biological Effects of Acetamide Derivatives

A comprehensive review on the biological effects of acetamide and its derivatives highlighted the importance of these chemicals in commercial applications and the significant increase in our understanding of their biological consequences over the years. The review covers individual biological responses to these chemicals and emphasizes the need for updating information based on new research findings (Kennedy, 2001).

Naphthalimide Derivatives in Medicinal Applications

Naphthalimide compounds, known for their nitrogen-containing aromatic heterocycles, have shown extensive potential in medicinal applications. These compounds interact with biological cations, anions, small molecules, and macromolecules, demonstrating significant anticancer properties and entering clinical trials. Naphthalimide derivatives also serve as artificial ion receptors, fluorescent probes, and cell imaging agents, highlighting their broad potential in detecting ions and biomolecules (Gong et al., 2016).

Metabolic Profiling and Toxicological Aspects

Research on the metabolic profile of flunitrazepam and its implications in clinical and forensic toxicology provides insights into the metabolism of similar compounds. It discusses major metabolic pathways and the influence of genotypic variations on drug metabolism and toxicological outcomes (Dinis-Oliveira, 2017).

Pharmacological Activities of Phenoxy Acetamide Derivatives

A literature survey on the chemical diversity of phenoxy acetamide and its derivatives, such as chalcone, indole, and quinoline, underscores the importance of these compounds in medicinal chemistry. The review aims to provide comprehensive information on pharmacologically interesting compounds, suggesting an opportunity for chemists to design new derivatives with enhanced safety and efficacy (Al-Ostoot et al., 2021).

作用機序

Target of Action

The primary targets of N-(7-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)acetamide are currently unknown

Biochemical Pathways

Without knowledge of the compound’s primary targets, it is challenging to summarize the biochemical pathways affected by N-(7-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)acetamide . Future studies should focus on identifying these pathways and their downstream effects.

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of N-(7-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)acetamide are currently unknown . Understanding these properties is crucial for determining the compound’s bioavailability and potential therapeutic applications.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Specific details about how such factors affect n-(7-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)acetamide are currently unavailable .

特性

IUPAC Name |

N-(7-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2/c1-8(14)13-11-4-2-9-3-5-12(15)7-10(9)6-11/h3,5,7,11,15H,2,4,6H2,1H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYSJXDTUXLCEMC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1CCC2=C(C1)C=C(C=C2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

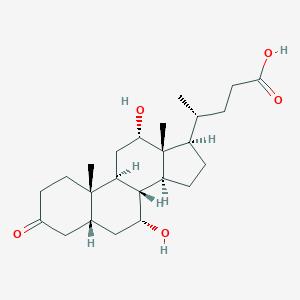

![(1S,2R,5S,7R,8R,10S,11S,14R,15R)-14-[(E,2R,5S)-5-Ethyl-6-methylhept-3-en-2-yl]-8-methoxy-2,15-dimethylpentacyclo[8.7.0.02,7.05,7.011,15]heptadecane](/img/structure/B33415.png)